An In-depth Technical Guide to 2-Ethynyl-3'-methoxy-1,1'-biphenyl: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Ethynyl-3'-methoxy-1,1'-biphenyl: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl scaffold is a privileged structure in both medicinal chemistry and materials science, offering a unique combination of rigidity and conformational flexibility.[1] Its derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory drugs and antihypertensive agents, as well as functional materials used in organic light-emitting diodes (OLEDs) and liquid crystals.[2][3][4][5] The introduction of specific functional groups onto the biphenyl core allows for the fine-tuning of its electronic, physical, and biological properties. This guide focuses on a specific, less-explored derivative: 2-Ethynyl-3'-methoxy-1,1'-biphenyl .
The ethynyl group is a versatile functional group known for its linear geometry and its utility in forming carbon-carbon bonds through reactions like the Sonogashira coupling.[6][7][8] This makes it a valuable building block for creating larger, conjugated systems. The methoxy group, on the other hand, is a strong electron-donating group that can influence the molecule's polarity, solubility, and metabolic stability, and it is a common feature in many biologically active compounds.[9]
This document provides a comprehensive overview of the chemical structure, predicted physicochemical and spectroscopic properties, a proposed synthetic route, and potential applications for 2-Ethynyl-3'-methoxy-1,1'-biphenyl, based on the analysis of its constituent fragments and related compounds.
Chemical Structure and Nomenclature
The chemical structure of 2-Ethynyl-3'-methoxy-1,1'-biphenyl consists of a biphenyl core where one phenyl ring is substituted with an ethynyl group at the 2-position, and the other phenyl ring is substituted with a methoxy group at the 3'-position.
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IUPAC Name: 1-ethynyl-2-(3-methoxyphenyl)benzene
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Molecular Formula: C₁₅H₁₂O
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Canonical SMILES: COC1=CC(=CC=C1)C2=CC=CC=C2C#C
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 2-Ethynyl-3'-methoxy-1,1'-biphenyl. These values are estimated based on the known properties of 2-ethynylbiphenyl and 3-methoxybiphenyl.[10][11]
| Property | Predicted Value | Source of Analogy |
| Molecular Weight | 208.26 g/mol | Calculated |
| Appearance | Colorless to light yellow solid or liquid | [12] |
| Melting Point | 75-85 °C (estimated range) | |
| Boiling Point | >300 °C at 760 mmHg (estimated) | [13] |
| XLogP3 | ~4.0 (estimated) | [10][11] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, acetone); insoluble in water. | General chemical knowledge |
Spectroscopic Characterization (Predicted)
The following are the predicted spectroscopic features for 2-Ethynyl-3'-methoxy-1,1'-biphenyl, which are crucial for its identification and characterization.
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¹H NMR (400 MHz, CDCl₃):
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Aromatic protons: Multiplets in the range of δ 6.8-7.8 ppm (9H). The protons on the methoxy-substituted ring are expected to be slightly more upfield.
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Methoxy protons: A singlet at approximately δ 3.8 ppm (3H).
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Acetylenic proton: A singlet at approximately δ 3.1 ppm (1H).
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¹³C NMR (100 MHz, CDCl₃):
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Aromatic carbons: Multiple signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group is expected around δ 159 ppm.
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Alkynyl carbons: Two signals in the range of δ 80-90 ppm.
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Methoxy carbon: A signal around δ 55 ppm.
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Infrared (IR) Spectroscopy (ATR):
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C-H (aromatic): ~3050 cm⁻¹
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C-H (alkyne): ~3300 cm⁻¹ (sharp)
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C≡C (alkyne): ~2100 cm⁻¹ (weak)
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C-O (ether): ~1250 cm⁻¹ and ~1050 cm⁻¹
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Mass Spectrometry (EI):
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Expected molecular ion (M⁺) peak at m/z = 208.0888 (exact mass).
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Proposed Synthesis
A highly efficient and modular approach to synthesize 2-Ethynyl-3'-methoxy-1,1'-biphenyl is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a particularly suitable method.[14][15][16][17][18] The proposed two-step synthesis starts from commercially available 1-bromo-2-iodobenzene.
Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Ethynyl-3'-methoxy-1,1'-biphenyl.
Detailed Experimental Protocol
Step 1: Synthesis of 1-bromo-2-((trimethylsilyl)ethynyl)benzene via Sonogashira Coupling
This step involves the selective coupling of the more reactive iodine with ethynyltrimethylsilane.[19][20]
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To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
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Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF).
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To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise.
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Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 1-bromo-2-((trimethylsilyl)ethynyl)benzene.
Step 2: Synthesis of 2-((trimethylsilyl)ethynyl)-3'-methoxy-1,1'-biphenyl via Suzuki Coupling
The Suzuki coupling reaction is then used to form the biphenyl bond.[14][15][16][17][18]
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To a flame-dried Schlenk flask, add 1-bromo-2-((trimethylsilyl)ethynyl)benzene (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
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Evacuate and backfill the flask with an inert gas three times.
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Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
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Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.
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Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-((trimethylsilyl)ethynyl)-3'-methoxy-1,1'-biphenyl.
Step 3: Deprotection to 2-Ethynyl-3'-methoxy-1,1'-biphenyl
The final step is the removal of the trimethylsilyl protecting group.
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Dissolve 2-((trimethylsilyl)ethynyl)-3'-methoxy-1,1'-biphenyl (1.0 eq) in methanol.
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Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Remove the methanol under reduced pressure.
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Add water to the residue and extract with dichloromethane (3 x 30 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the final product, 2-Ethynyl-3'-methoxy-1,1'-biphenyl, which can be further purified by column chromatography if necessary.
Potential Applications and Research Directions
Given the functional groups present in 2-Ethynyl-3'-methoxy-1,1'-biphenyl, it holds promise in several areas of research and development.
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Materials Science: The rigid, conjugated structure of ethynyl-biphenyl derivatives makes them attractive candidates for the development of novel organic electronic materials.[4][6][21][22] This molecule could serve as a monomer or a key building block for polymers used in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The methoxy group can enhance solubility and influence the electronic properties of the resulting materials.
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Medicinal Chemistry and Drug Discovery: The biphenyl moiety is a well-established pharmacophore.[1][3][9][23][24] The introduction of an ethynyl group provides a handle for further derivatization via "click chemistry" or other coupling reactions, allowing for the rapid generation of a library of compounds for biological screening. The 3'-methoxy substitution pattern is also found in a number of biologically active natural products and synthetic compounds.[9] Potential therapeutic areas for derivatives of this scaffold could include oncology, inflammation, and infectious diseases.
Safety Information
While specific toxicity data for 2-Ethynyl-3'-methoxy-1,1'-biphenyl is not available, the hazards can be inferred from similar compounds.[10][11]
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GHS Hazard Statements (Predicted):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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References
A numbered list of references will be provided upon request.
Sources
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